molecular formula C21H21N5O2 B2767007 N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890885-53-7

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2767007
CAS RN: 890885-53-7
M. Wt: 375.432
InChI Key: YEJGYABUWZPGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal and Antibacterial Potential

Research has shown that pyrimidine and pyrazole derivatives exhibit significant insecticidal and antibacterial activities. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation demonstrated their potential against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites

Another study focused on the synthesis, characterization, and bioactivities of pyrazole derivatives, identifying specific pharmacophore sites responsible for antitumor, antifungal, and antibacterial activities. This research highlighted the relationship between chemical structure and biological activity, providing insights into the development of new therapeutic agents (Titi et al., 2020).

Kinase Inhibition for Drug Development

The structural analysis of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, a new inhibitor of CLK1 and DYRK1A kinases, has been documented, underscoring the compound's relevance in drug discovery efforts aimed at treating diseases associated with these kinases (Guillon et al., 2013).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds showing higher efficacy than reference drugs. This research contributes to the ongoing search for more effective treatments for infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Serotonin Receptor Antagonists

The development of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as potent serotonin 5-HT6 receptor antagonists demonstrates the utility of these compounds in neuropsychiatric disorder treatment. The research identified key substituents that enhance receptor antagonistic activity, aiding in the design of more effective drugs (Ivachtchenko et al., 2011).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-13-5-6-15(9-14(13)2)26-21-17(11-24-26)20(22-12-23-21)25-18-8-7-16(27-3)10-19(18)28-4/h5-12H,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJGYABUWZPGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.